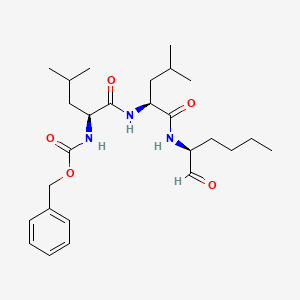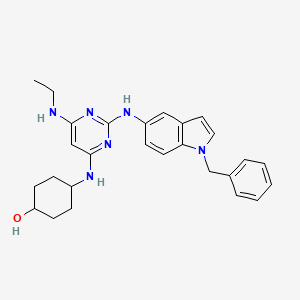![molecular formula C24H26N6O2 B10769114 2-((4-(4-Hydroxypiperidin-1-Yl)phenyl)amino)-5,11-Dimethyl-5h-Benzo[e]pyrimido [5,4-B][1,4]diazepin-6(11h)-One](/img/structure/B10769114.png)
2-((4-(4-Hydroxypiperidin-1-Yl)phenyl)amino)-5,11-Dimethyl-5h-Benzo[e]pyrimido [5,4-B][1,4]diazepin-6(11h)-One
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aurora-compound 1 is a small molecule inhibitor that targets the Aurora family of serine/threonine kinases. These kinases play a crucial role in the regulation of mitosis, including centrosome maturation, chromosome segregation, and cytokinesis. Overexpression of Aurora kinases has been linked to various cancers, making Aurora-compound 1 a significant focus in cancer research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aurora-compound 1 can be synthesized through a multi-step process involving the formation of key intermediates. The synthetic route typically includes the following steps:
- Formation of the core structure through a condensation reaction.
- Introduction of functional groups via substitution reactions.
- Purification and crystallization to obtain the final compound.
Industrial Production Methods: Industrial production of Aurora-compound 1 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions: Aurora-compound 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing its inhibitory properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under specific conditions, such as the presence of a base or catalyst.
Major Products:
Aplicaciones Científicas De Investigación
Aurora-compound 1 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study kinase activity and inhibition.
Biology: Helps in understanding the role of Aurora kinases in cell division and cancer progression.
Medicine: Potential therapeutic agent for treating cancers with overexpressed Aurora kinases.
Industry: Utilized in the development of diagnostic assays and screening tools for kinase inhibitors.
Mecanismo De Acción
Aurora-compound 1 exerts its effects by inhibiting the activity of Aurora kinases. It binds to the ATP-binding site of the kinases, preventing phosphorylation of target proteins. This inhibition disrupts the normal progression of mitosis, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include Aurora A, Aurora B, and Aurora C kinases, each playing distinct roles in mitotic regulation .
Comparación Con Compuestos Similares
Aurora-compound 1 is unique compared to other Aurora kinase inhibitors due to its high selectivity and potency. Similar compounds include:
CCT129202: Another Aurora kinase inhibitor with a similar mechanism of action but different chemical structure.
VX-680: A potent inhibitor of Aurora kinases, used in various cancer research studies.
MLN8237: Specifically targets Aurora A kinase and is used in clinical trials for cancer treatment.
Aurora-compound 1 stands out due to its balanced inhibition of multiple Aurora kinases, making it a versatile tool in both research and therapeutic contexts .
Propiedades
Fórmula molecular |
C24H26N6O2 |
|---|---|
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
2-[4-(4-hydroxypiperidin-1-yl)anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C24H26N6O2/c1-28-20-6-4-3-5-19(20)23(32)29(2)21-15-25-24(27-22(21)28)26-16-7-9-17(10-8-16)30-13-11-18(31)12-14-30/h3-10,15,18,31H,11-14H2,1-2H3,(H,25,26,27) |
Clave InChI |
DFQAJLQXPSPNJE-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=CC=C(C=C4)N5CCC(CC5)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;hydrochloride](/img/structure/B10769033.png)
![(1R,3r,5S)-8-(di-o-tolylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B10769045.png)
![2,4-difluoro-N-[2-methoxy-4-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl]benzenesulfonamide](/img/structure/B10769065.png)
![4-[(9-cyclopentyl-6-oxo-5-propan-2-yl-7,8-dihydropyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B10769066.png)


![[4-Amino-2-[2-methoxy-4-(4-methyl-1-piperazinyl)anilino]-5-thiazolyl]-(2,6-dichlorophenyl)methanone](/img/structure/B10769081.png)
![N-[2-methyl-5-[oxo-[3-(1-oxoprop-2-enylamino)-5-(trifluoromethyl)anilino]methyl]phenyl]-5-isoxazolecarboxamide](/img/structure/B10769101.png)
![(Z)-3-[1-[2-(4-tert-butylphenoxy)ethyl]indol-3-yl]-2-cyano-N-(thiophen-2-ylmethyl)prop-2-enamide](/img/structure/B10769109.png)
![(E)-4-(dimethylamino)-N-[3-[(5,11-dimethyl-6-oxopyrimido[4,5-b][1,4]benzodiazepin-2-yl)amino]phenyl]but-2-enamide](/img/structure/B10769120.png)
![4'-[5-[[3-[(Cyclopropylamino)methyl]phenyl]amino]-1h-Pyrazol-3-Yl]-[1,1'-Biphenyl]-2,4-Diol](/img/structure/B10769123.png)
![[5-[2-[(2R,6R)-2,6-dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol](/img/structure/B10769128.png)
![4-(dimethylamino)-N-[3-[(5,11-dimethyl-6-oxopyrimido[4,5-b][1,4]benzodiazepin-2-yl)amino]phenyl]but-2-enamide](/img/structure/B10769141.png)
![[4-({4-[(5-Cyclopropyl-1h-Pyrazol-3-Yl)amino]quinazolin-2-Yl}imino)cyclohexa-2,5-Dien-1-Yl]acetonitrile](/img/structure/B10769146.png)